2-(3,5-Dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydro-pyridin-2-ylsulfanyl)-N-phenyl-acetamide
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Overview
Description
2-[(3,5-Dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl)sulfanyl]-N-phenylacetamide is a complex organic compound that features a pyridine ring substituted with cyano and oxo groups, along with a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl)sulfanyl]-N-phenylacetamide typically involves the reaction of 3,5-dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates with phenylacetamide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide or acetonitrile at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The key steps include the formation of the pyridine ring, introduction of cyano and oxo groups, and subsequent thiolation and acetamidation reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl)sulfanyl]-N-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to amines under hydrogenation conditions.
Substitution: The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the phenylacetamide moiety.
Scientific Research Applications
2-[(3,5-Dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl)sulfanyl]-N-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and electrostatic interactions, while the phenylacetamide moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates: Similar core structure but lacks the phenylacetamide moiety.
N-Phenylacetamide: Contains the phenylacetamide moiety but lacks the pyridine ring and cyano groups.
Uniqueness
2-[(3,5-Dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl)sulfanyl]-N-phenylacetamide is unique due to the combination of its pyridine ring with cyano and oxo groups, along with the phenylacetamide moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C17H16N4O2S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[(3,5-dicyano-4,4-dimethyl-2-oxo-1,3-dihydropyridin-6-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C17H16N4O2S/c1-17(2)12(8-18)15(23)21-16(13(17)9-19)24-10-14(22)20-11-6-4-3-5-7-11/h3-7,12H,10H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
FHJMUPUFNBZYDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=O)NC(=C1C#N)SCC(=O)NC2=CC=CC=C2)C#N)C |
Origin of Product |
United States |
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